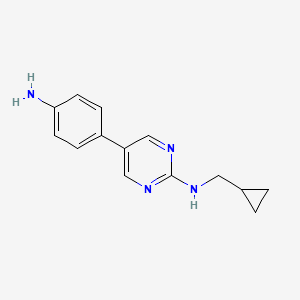![molecular formula C19H19N7 B6443808 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline CAS No. 2548976-74-3](/img/structure/B6443808.png)
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is a quinoline-containing small molecule that has been studied for its potential applications in the field of medicinal chemistry. This molecule is a derivative of purine and is a member of the quinoline family of compounds. It has been found to have a variety of biological activities, including antibacterial, anti-inflammatory, and antifungal activities. In addition, it has been studied for its potential use as an anti-cancer agent.
Aplicaciones Científicas De Investigación
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including antibacterial, anti-inflammatory, and antifungal activities. In addition, it has been studied for its potential use as an anti-cancer agent. In particular, it has been found to inhibit the growth of cancer cells, including lung, breast, and colon cancer cells.
Mecanismo De Acción
Target of Action
Similar compounds, such as n-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9h-purine derivatives, have shown promising anticancer activity against a panel of human cancer cell lines .
Mode of Action
Related compounds have been found to induce g2/m phase arrest in cell cycle analysis, suggesting that they may interact with their targets to disrupt normal cell cycle progression .
Biochemical Pathways
Related compounds have been found to induce apoptosis in mcf-7 breast cancer cells , suggesting that they may affect pathways related to cell survival and death.
Result of Action
Related compounds have been found to induce apoptosis in mcf-7 breast cancer cells , suggesting that they may have a similar effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline in laboratory experiments is its ability to bind to the enzyme topoisomerase II, which is involved in DNA replication and repair. By binding to this enzyme, 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is thought to inhibit the activity of topoisomerase II, thus preventing the replication and repair of cancer cells. However, one limitation of using this molecule in laboratory experiments is its potential cytotoxicity. As such, it is important to exercise caution when handling this molecule in the laboratory.
Direcciones Futuras
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline has a wide range of potential applications in the field of medicinal chemistry. Future research should focus on further exploring the biochemical and physiological effects of this molecule, as well as its potential use as an anti-cancer agent. In addition, further research should focus on the optimization of the synthesis method, as well as the development of more efficient and cost-effective methods for the production of this molecule. Furthermore, future research should focus on the development of new and improved methods for the delivery of this molecule to target cells, as well as the development of new and improved methods for the detection and quantification of this molecule in biological samples. Finally, future research should also focus on the development of new and improved methods for the evaluation of the safety and efficacy of this molecule in clinical trials.
Métodos De Síntesis
The synthesis of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline is achieved through a two-step process. The first step involves the reaction of 9-methyl-9H-purin-6-yl piperazine with 4-chloro-6-methoxyquinoline to form the intermediate 4-(4-chloro-6-methoxyquinolin-1-yl)-9-methyl-9H-purin-6-yl piperazine. This intermediate is then reacted with sodium hydroxide to form the desired 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline.
Propiedades
IUPAC Name |
4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-24-13-23-17-18(24)21-12-22-19(17)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWULYEANGGFCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443735.png)
![8-(quinoxalin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443737.png)
![8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443742.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6443753.png)
![8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443761.png)
![8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443768.png)
![8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443774.png)
![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)

![4-({3-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]pyrrolidin-1-yl}methyl)benzonitrile](/img/structure/B6443795.png)
![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)
![4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6443819.png)
![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)
![3-[methyl({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443841.png)